molecular formula C18H17BrN4O3S B2567646 4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide CAS No. 941934-80-1

4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide

Cat. No.: B2567646
CAS No.: 941934-80-1
M. Wt: 449.32
InChI Key: ZJWRAWXLNPZUCH-UHFFFAOYSA-N
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Description

4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a bromophenyl group, and a dihydropyrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the bromophenyl intermediate: This can be achieved by brominating phenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Synthesis of the dihydropyrazinyl moiety: This involves the cyclization of appropriate precursors under controlled conditions.

    Coupling reactions: The bromophenyl intermediate is then coupled with the dihydropyrazinyl moiety using a suitable coupling agent, such as palladium-catalyzed cross-coupling reactions.

    Introduction of the sulfonamide group: This step involves the reaction of the coupled product with sulfonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The bromophenyl and dihydropyrazinyl moieties may enhance binding affinity and specificity through additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl methyl sulfone: Shares the bromophenyl group but lacks the dihydropyrazinyl and sulfonamide moieties.

    Sulfanilamide: Contains the sulfonamide group but differs in the rest of the structure.

Uniqueness

4-(2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[2-[[4-(4-bromophenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3S/c19-14-3-5-15(6-4-14)23-12-11-22-17(18(23)24)21-10-9-13-1-7-16(8-2-13)27(20,25)26/h1-8,11-12H,9-10H2,(H,21,22)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWRAWXLNPZUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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